1-(bromomethyl)-4-(prop-2-en-1-yl)benzene
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Overview
Description
1-(Bromomethyl)-4-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromomethyl group and a prop-2-en-1-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(prop-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(prop-2-en-1-yl)toluene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 1-(methyl)-4-(prop-2-en-1-yl)benzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 1-(hydroxymethyl)-4-(prop-2-en-1-yl)benzene.
Oxidation: 1-(bromomethyl)-4-(prop-2-en-1-yl)benzaldehyde or 1-(bromomethyl)-4-(prop-2-en-1-yl)benzoic acid.
Reduction: 1-(methyl)-4-(prop-2-en-1-yl)benzene.
Scientific Research Applications
1-(Bromomethyl)-4-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds. It helps in understanding the mechanisms of enzyme inhibition and activation.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The prop-2-en-1-yl group can participate in various addition and oxidation reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-(prop-2-en-1-yl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1-(Chloromethyl)-4-(prop-2-en-1-yl)benzene: Chlorine atom instead of bromine, leading to different reactivity.
1-(Bromomethyl)-4-(methyl)benzene: Lacks the prop-2-en-1-yl group, affecting its chemical properties and applications.
Uniqueness
1-(Bromomethyl)-4-(prop-2-en-1-yl)benzene is unique due to the presence of both a bromomethyl group and a prop-2-en-1-yl group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1-(bromomethyl)-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBAYRXRCCHFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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